molecular formula C23H21N3O6 B6515123 {3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate CAS No. 931334-68-8

{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate

Cat. No. B6515123
CAS RN: 931334-68-8
M. Wt: 435.4 g/mol
InChI Key: ATNNIIOEQPWUMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a pyranopyridine ring, which is a fused six-membered ring structure with one oxygen and one nitrogen atom . It also has an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the methoxyphenyl, oxadiazole, and pyranopyridine groups suggest that this compound could have interesting properties, such as fluorescence or complexation behavior .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield . Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics.

Anticonvulsant and Sedative Activity

Derivatives of this compound have been evaluated for their anticonvulsant and sedative properties. In particular, they were tested using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests . Further research in this area could uncover novel therapeutic applications.

Quinazolinone Derivatives

The compound’s structure suggests potential as a quinazolinone derivative. For instance, the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate demonstrates its reactivity and characterization by various spectral methods . Investigating its biological effects and pharmacological properties could be valuable.

Chalcone Synthesis and Antioxidant Activity

Chalcones, formed via Claisen-Schmidt condensation, are interesting compounds. The chemical structure of chalcones consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. Exploring the synthesis of chalcones and their antioxidant properties could reveal additional applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Compounds with similar structures are often studied for their potential uses in pharmaceuticals, materials science, and other fields .

properties

IUPAC Name

[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-4-5-19(27)30-12-15-11-24-13(2)20-17(15)10-18(23(28)31-20)22-25-21(26-32-22)14-6-8-16(29-3)9-7-14/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNNIIOEQPWUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate

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